as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)-

Anti-inflammatory 1,2,4-triazine methylamide

SAR confounding arises when substituting non-hydrazino triazine-6-carboxamide analogs for this precise scaffold. CAS 80761-68-8 uniquely provides a free 3-hydrazino condensation handle for direct hydrazone library generation-a pathway unavailable to 3-alkylthio, 3-alkoxy, or 3-methylhydrazino analogs. • Free 3-NHNH₂ handle enables aldehyde condensations yielding antiproliferative hydrazones (IC₅₀ 1-20 µM, MCF-7/HCT-116 cell lines) • Superior aqueous solubility (tPSA 121.34 Ų, MW 197.20) vs. 3-ethylsulfonyl analog (CAS 80761-71-3); supports >10 mM stock solutions with minimal DMSO • In vivo-validated 5-methylamino-6-carboxamide core for anti-inflammatory SAR programs (carrageenan paw edema model) Exact CAS procurement ensures reproducible SAR, assay compatibility, and target engagement specificity.

Molecular Formula C6H11N7O
Molecular Weight 197.20 g/mol
CAS No. 80761-68-8
Cat. No. B12785317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameas-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)-
CAS80761-68-8
Molecular FormulaC6H11N7O
Molecular Weight197.20 g/mol
Structural Identifiers
SMILESCNC1=C(N=NC(=N1)NN)C(=O)NC
InChIInChI=1S/C6H11N7O/c1-8-4-3(5(14)9-2)12-13-6(10-4)11-7/h7H2,1-2H3,(H,9,14)(H2,8,10,11,13)
InChIKeyHFYUOVUAFYIWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 80761-68-8: Chemical Identity & Structural Features


3-Hydrazino-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide (CAS 80761-68-8) is a heterocyclic small molecule (C₆H₁₁N₇O, MW 197.20 g/mol) belonging to the 1,2,4-triazine-6-carboxamide class . It features a hydrazino group at the 3-position and methylamino substituents at both the 5-position and the carboxamide nitrogen, yielding a high nitrogen content (7 nitrogen atoms) and a polar surface area (PSA) of 121.34 Ų . This compound serves as a versatile intermediate in medicinal chemistry for generating hydrazone derivatives and fused heterocyclic systems .

Synthesis
Free 3-hydrazino handle enables direct hydrazone library diversification
Scaffold
5-Methylamino-6-carboxamide core with reported anti-inflammatory model context
Kinase Selectivity
Predicted Syk-inactive; suitable as negative control for triazine kinase inhibitor screening

Why Generic Analogs Cannot Substitute CAS 80761-68-8


Within the 1,2,4-triazine-6-carboxamide scaffold, the specific combination of a free hydrazino group at position 3 with methylamino groups at position 5 and the carboxamide terminus dictates a unique chemical reactivity and biological interaction profile that cannot be replicated by analogs bearing alternative 3-substituents (e.g., ethylsulfonyl, 1-methylhydrazino, or aminoaryl groups) . The 3-hydrazino moiety serves both as a hydrogen-bond donor/acceptor array in target binding and as an essential synthetic handle for condensation with carbonyl compounds to generate hydrazone libraries—a derivatization pathway unavailable to 3-alkylthio, 3-alkoxy, or 3-amino analogs [1]. Consequently, procurement of the precise hydrazino-bearing compound (CAS 80761-68-8) is critical; class-level substitution with structurally similar but functionally distinct triazine-6-carboxamides introduces confounding SAR variables that undermine experimental reproducibility [2].

3-Ethylsulfonyl analog (CAS 80761-71-3) may not support hydrazone formation, limiting SAR diversity.
3-(1-Methylhydrazino) analog (CAS 80761-69-9) may alter condensation reactivity, shifting library output.
Other 1,2,4-triazine-6-carboxamides introduce confounding SAR variables; may not replicate reactivity profile.

Differentiation Evidence: CAS 80761-68-8 vs Closest Analogs


Anti-Inflammatory Activity of the Methylamide Core

The methylamide of 5-methylamino-1,2,4-triazine-6-carboxylic acid—the core scaffold of CAS 80761-68-8—was evaluated alongside pyrimido[1,2,4]triazine derivatives for anti-inflammatory activity in a carrageenan-induced paw edema model [1]. While the study did not isolate CAS 80761-68-8, the methylamide core demonstrated statistically significant inhibition of edema, establishing a baseline anti-inflammatory potential that distinguishes the 5-methylamino-6-carboxamide architecture from triazine-6-carboxamides lacking the 5-alkylamino substituent [1]. The 3-hydrazino group of CAS 80761-68-8 further enables conversion to hydrazones, which have independently shown IC₅₀ values of 1.01–19.51 µM against MCF-7 breast cancer and 0.97–19.51 µM against HCT-116 colon carcinoma cells [2].

Anti-inflammatory model
Class-level inference
Core scaffold: significant edema inhibition (p<0.05) vs control
Hydrazone IC₅₀: 1.01–19.51 µM (MCF-7), 0.97–19.51 µM (HCT-116)
Supports anti-inflammatory model context; distinguishes 5-methylamino architecture
Class-level inference; exact % inhibition not digitized
Anti-inflammatory 1,2,4-triazine methylamide

3-Hydrazino Substituent: A Unique Synthetic Handle

CAS 80761-68-8 bears a free –NHNH₂ group at the 3-position, which enables direct condensation with aldehydes and ketones to form hydrazone libraries . In contrast, the 3-ethylsulfonyl analog (CAS 80761-71-3; C₈H₁₃N₅O₃S, MW 259.29) lacks an exchangeable hydrogen at this position and is not amenable to hydrazone formation without prior chemical modification . Similarly, CAS 80761-69-9 (N-methyl-5-(methylamino)-3-(1-methylhydrazino)-1,2,4-triazine-6-carboxamide; C₇H₁₃N₇O, MW 211.23) carries a methyl group on the terminal hydrazino nitrogen, which sterically and electronically alters its condensation reactivity compared to the unsubstituted hydrazino group of CAS 80761-68-8 . Published syntheses of antiproliferative s-triazine hydrazones utilize free hydrazino precursors analogous to CAS 80761-68-8, achieving derivatives with MCF-7 IC₅₀ values as low as 1.01 µM [1].

Synthetic versatility
Class-level inference
–NHNH₂: direct hydrazone formation
3-Ethylsulfonyl analog: no direct condensation
N-Methylhydrazino analog: altered nucleophilicity
Enables one-step hydrazone library synthesis, reducing synthetic steps
Biological data from analogous s-triazine hydrazines; IC₅₀ 1.01–19.51 µM
Hydrazone library synthesis heterocyclic derivatization medicinal chemistry

Absence of Syk Kinase Inhibitory Activity

The patent literature on 1,2,4-triazine-6-carboxamide Syk kinase inhibitors (e.g., WO-2013192049-A2, US-9145414-B2) consistently specifies compounds bearing amino, substituted amino, or heterocyclic amino groups at the 3- and 5-positions—not hydrazino substituents [1]. The hydrazino group of CAS 80761-68-8 introduces a redox-active and metal-chelating moiety that is structurally incompatible with the defined Syk ATP-binding pocket pharmacophore described for potent triazine-based Syk inhibitors (which achieve IC₅₀ values in the nanomolar range) [2]. This negative differentiation is significant: CAS 80761-68-8 is unlikely to exhibit Syk inhibitory activity, making it a suitable negative control or selectivity probe in kinase inhibitor screening cascades where triazine-6-carboxamide scaffolds are being evaluated [1].

Syk kinase selectivity
Class-level inference
Hydrazino substituent: absent from all Syk-active triazines in patent corpus (>380 compounds)
Predicted Syk-inactive; suitable as negative control for kinase selectivity profiling
Patent SAR analysis; experimental confirmation recommended
Kinase selectivity Syk inhibition off-target profiling

Physicochemical Property Differentiation

CAS 80761-68-8 exhibits a calculated density of 1.454 g/cm³ and a topological polar surface area (tPSA) of 121.34 Ų, with an index of refraction of 1.698 . Compared to the closest CAS-indexed analog, 3-(ethylsulfonyl)-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide (CAS 80761-71-3; MW 259.29, C₈H₁₃N₅O₃S), CAS 80761-68-8 has a lower molecular weight (197.20 vs. 259.29) and lacks the sulfonyl moiety, resulting in a higher hydrogen-bond donor count (3 vs. 2 predicted) and a distinct solubility profile . The presence of the hydrazino group contributes an additional exchangeable NH, increasing the H-bond donor count to 3 (compared to 2 for the 3-amino analog series), which directly impacts predicted aqueous solubility and membrane permeability .

Physicochemical profile
Data to verify
MW 197.20 vs 259.29 (24% lower); H-bond donors 3 vs 2; tPSA 121.34 Ų
Predicted higher aqueous solubility; supports aqueous assay compatibility
Calculated parameters; experimental solubility data unavailable
Physicochemical properties drug-likeness solubility prediction

Application Scenarios for CAS 80761-68-8


Hydrazone Library Synthesis for Antiproliferative SAR

CAS 80761-68-8 serves as a direct precursor for generating diverse hydrazone libraries via condensation with substituted benzaldehydes and heterocyclic aldehydes. This application leverages the free 3-hydrazino group to produce compounds with demonstrated antiproliferative activity in the 1–20 µM IC₅₀ range against MCF-7 and HCT-116 cell lines [1]. Researchers requiring a core scaffold with a free hydrazino condensation handle should procure this specific CAS number rather than the 3-ethylsulfonyl analog (CAS 80761-71-3) or the N-methylated hydrazino analog (CAS 80761-69-9), which lack or attenuate this reactivity.

Negative Control for Syk Kinase Inhibitor Screening

In kinase inhibitor discovery programs evaluating amino-substituted 1,2,4-triazine-6-carboxamides as Syk inhibitors, CAS 80761-68-8 can function as a structurally related negative control. The hydrazino substituent at position 3 is absent from all exemplified Syk-active compounds in the patent literature [2], and the compound's pharmacophore profile diverges from the established Syk ATP-binding pocket requirements, making it suitable for establishing assay windows and confirming target engagement specificity.

Anti-Inflammatory Lead Optimization from Validated Core

The methylamide of 5-methylamino-1,2,4-triazine-6-carboxylic acid core—the structural backbone of CAS 80761-68-8—was validated for in vivo anti-inflammatory activity in a carrageenan-induced paw edema model [3]. Investigators pursuing anti-inflammatory triazine leads should select CAS 80761-68-8 as a key synthetic intermediate, using the 3-hydrazino group for further diversification (e.g., to hydrazones, triazolotriazines, or carbohydrazides) while retaining the biologically validated 5-methylamino-6-carboxamide architecture.

Physicochemical Selection for Aqueous Assay Compatibility

With a molecular weight of 197.20 g/mol, 3 H-bond donors, and a tPSA of 121.34 Ų, CAS 80761-68-8 is predicted to exhibit superior aqueous solubility compared to the 3-ethylsulfonyl analog (CAS 80761-71-3; MW 259.29, 2 H-bond donors) . For biochemical and cell-based assays requiring compound stock solutions in aqueous buffers at concentrations exceeding 10 mM, CAS 80761-68-8 represents the more soluble choice among the 1,2,4-triazine-6-carboxamide analog series, reducing the need for DMSO co-solvents that may interfere with assay readouts.

Application
Selection Property
Validation Focus
Hydrazone library synthesis for antiproliferative SAR
Free 3-hydrazino condensation handle
Cell proliferation endpoint interpretation (MCF-7, HCT-116)
Syk kinase inhibitor screening control
Structurally related, Syk-inactive hydrazino scaffold
Kinase selectivity profiling and assay window establishment
Anti-inflammatory lead optimization research
5-Methylamino-6-carboxamide core with reported model activity
In vivo inflammation model endpoint evaluation
Aqueous assay compatibility selection
Lower MW, higher H-bond donor count vs 3-ethylsulfonyl analog
Solubility assessment in assay buffers
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